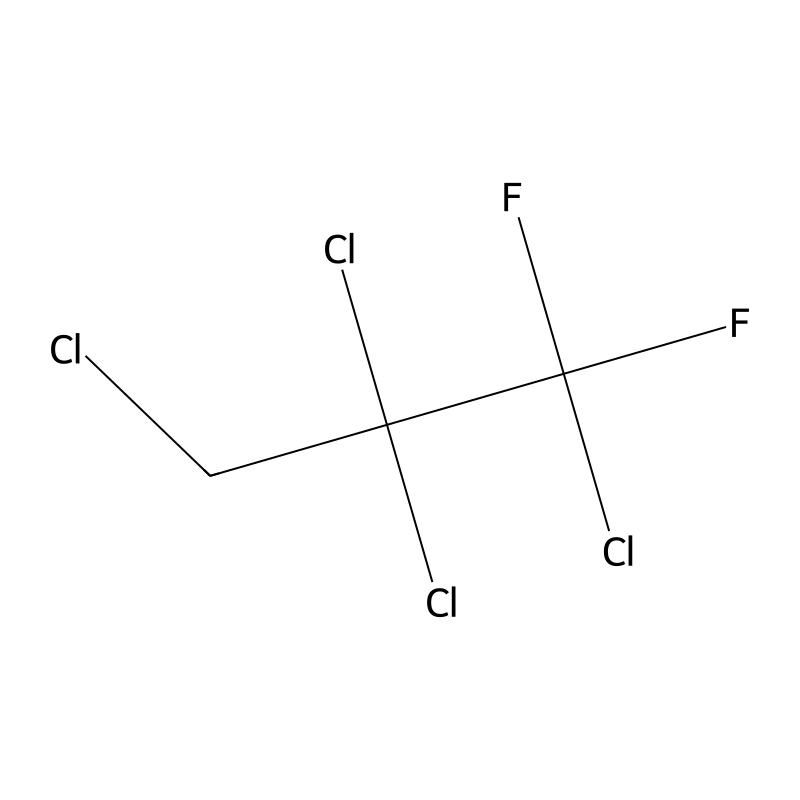

1,2,2,3-Tetrachloro-1,1-difluoropropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

1,2,2,3-Tetrachloro-1,1-difluoropropane is a chlorofluorocarbon compound with the molecular formula and a molecular weight of 217.846 g/mol. It is characterized by a structure that includes four chlorine atoms and two fluorine atoms attached to a propane backbone. This compound is primarily utilized in research settings due to its unique chemical properties and potential applications in various fields, including environmental science and industrial chemistry .

- Dehydrochlorination: This reaction can occur under basic conditions or in the presence of catalysts, leading to the formation of unsaturated compounds.

- Nucleophilic Substitution: The compound can react with nucleophiles, such as hydroxide ions, resulting in the substitution of chlorine atoms with other functional groups.

- Reduction Reactions: It can be reduced using metals like zinc in acidic conditions to yield corresponding lower chlorinated or fluorinated derivatives .

The synthesis of 1,2,2,3-tetrachloro-1,1-difluoropropane typically involves multi-step halogenation processes. Common methods include:

- Chlorination of Propane: Propane can be chlorinated under controlled conditions to introduce chlorine atoms selectively.

- Fluorination: The introduction of fluorine atoms usually requires the use of hydrogen fluoride or other fluorinating agents in the presence of catalysts.

- Sequential Halogenation: A combination of chlorination followed by fluorination can yield the desired compound effectively .

1,2,2,3-Tetrachloro-1,1-difluoropropane has several applications:

- Research Chemical: It is primarily used in laboratories for research purposes due to its unique chemical structure.

- Intermediate in Organic Synthesis: This compound serves as an intermediate in the synthesis of other fluorinated compounds and materials.

- Potential Use in Refrigerants: Its properties suggest possible applications as a refrigerant or solvent in industrial processes .

Several compounds share structural similarities with 1,2,2,3-tetrachloro-1,1-difluoropropane. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,1,2-Trichloro-1-fluoroethane | C2HCl3F | Contains one fluorine and three chlorines |

| 1-Chloro-1,1-difluoropropane | C3H4ClF2 | Lacks multiple chlorines compared to the target |

| 2-Chloro-1,1-difluoropropane | C3H4ClF2 | Similar but differs in chlorine positioning |

| 1-Chloro-2-fluoropropane | C3H6ClF | Fewer halogens; different reactivity |

| 1,2-Dichloro-1-fluoropropane | C3H4Cl2F | Contains fewer chlorine atoms than the target |

Uniqueness

The uniqueness of 1,2,2,3-tetrachloro-1,1-difluoropropane lies in its specific arrangement of chlorine and fluorine atoms which influences its chemical reactivity and potential applications. Its distinct combination allows for specific interactions within